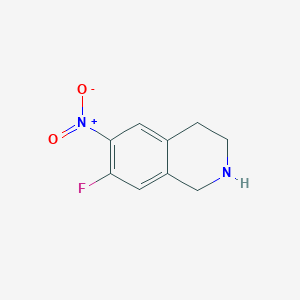

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKBRXZMLYKQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727453 | |

| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912878-83-2 | |

| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif, forming the core structure of numerous alkaloids and pharmacologically active compounds. Its rigid framework allows for the precise spatial orientation of functional groups, making it a cornerstone in medicinal chemistry and drug development. The targeted introduction of substituents, such as fluorine and nitro groups, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while a nitro group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophoric element.

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for constructing 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, a valuable building block for research in neurodegenerative disorders, oncology, and infectious diseases. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide detailed experimental protocols, and discuss alternative strategies, grounding our recommendations in established chemical principles and field-proven insights.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points towards the strategic disconnection of the C1-N2 bond, which is a hallmark of the venerable Pictet-Spengler reaction . This powerful name reaction allows for the one-pot construction of the entire tetrahydroisoquinoline core from a β-arylethylamine and a carbonyl compound.

The chosen strategy leverages the Pictet-Spengler cyclization of a key precursor, 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine, with formaldehyde. This approach is advantageous due to its atom economy and the direct formation of the desired heterocyclic system.

Caption: Retrosynthetic analysis via the Pictet-Spengler reaction.

Core Synthetic Strategy: The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[1][2]

Mechanistic Rationale

The reaction proceeds through two key stages:

-

Iminium Ion Formation: The primary amine of the β-arylethylamine precursor nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a highly electrophilic Schiff base, which is protonated to form an N-acyliminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the iminium ion. This step, an intramolecular Friedel-Crafts-type reaction, forms the new six-membered ring. A final deprotonation step re-aromatizes the system to yield the stable tetrahydroisoquinoline product.

A critical consideration for this specific synthesis is the electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution. Historically, the Pictet-Spengler reaction was limited to substrates with electron-donating groups.[3] However, the use of stronger acid catalysts, such as superacids or trifluoroacetic acid (TFA), can overcome this deactivation and drive the cyclization to completion.[3]

Caption: Generalized workflow of the Pictet-Spengler reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Pictet-Spengler reactions with moderately deactivated aromatic rings.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine HCl | (Not assigned) | 222.62 g/mol | 2.23 g | 10.0 mmol |

| Paraformaldehyde | 30525-89-4 | 30.03 g/mol | 0.33 g | 11.0 mmol |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 g/mol | 20 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | - | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine hydrochloride (2.23 g, 10.0 mmol) and paraformaldehyde (0.33 g, 11.0 mmol).

-

Solvent and Catalyst Addition: Add trifluoroacetic acid (20 mL) to the flask. Causality Note: TFA serves as both the solvent and the strong acid catalyst required to promote iminium ion formation and facilitate the cyclization of the electron-deficient aromatic ring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 72-75 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing crushed ice (approx. 100 g).

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Safety Note: This neutralization is highly exothermic and will release CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

-

Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline as a solid.

-

Alternative Synthetic Considerations

While the Pictet-Spengler approach is highly effective, it is instructive for drug development professionals to understand alternative routes and their potential challenges.

Late-Stage Nitration of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline

An alternative strategy involves constructing the 7-fluoro-THIQ core first, followed by nitration.

-

Rationale: This approach may be considered if the starting material, 7-fluoro-1,2,3,4-tetrahydroisoquinoline, is more readily available than the nitrated phenethylamine precursor.

-

Challenges (Regioselectivity): The key challenge is controlling the position of nitration. The secondary amine in the THIQ ring is a powerful ortho-, para-directing group. The fluorine at C7 is also ortho-, para-directing. The position para to the amine (C7) is blocked. The two positions ortho to the amine are C5 and C8a (bridgehead). The position ortho to the fluorine is C6 and C8. Therefore, nitration is likely to occur at C5 or C8, leading to a mixture of isomers and making the desired 6-nitro product difficult to isolate.

-

Mitigation Strategy: To achieve regioselectivity, the nitrogen atom would likely need to be protected with a strong electron-withdrawing group (e.g., trifluoroacetyl) prior to nitration.[4] This deactivates the nitrogen's directing ability, allowing the fluorine and the deactivated ring's inherent properties to guide the incoming nitro group. The final step would then be the deprotection of the protecting group. A known protocol for this deprotection involves refluxing the N-trifluoroacetyl intermediate with hydrochloric acid in methanol.[5]

Bischler-Napieralski Approach

The Bischler-Napieralski reaction is another classic method for THIQ synthesis.[6][7]

-

Reaction Path: This route would involve:

-

Acylation of 2-(3-Fluoro-4-nitrophenyl)ethan-1-amine to form an amide.

-

Cyclodehydration of the amide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline.[8]

-

Reduction of the resulting imine to the final tetrahydroisoquinoline.

-

-

Comparative Analysis: This route requires more synthetic steps (acylation, cyclization, reduction) compared to the one-pot Pictet-Spengler reaction, making it less efficient for this specific target.

Purification and Characterization

The final product, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, should be characterized to confirm its identity and purity.

-

Purification: Flash column chromatography is the standard method for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification if necessary.

-

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) should show the protonated molecular ion [M+H]⁺ at m/z 197.1, confirming the molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons (two singlets or doublets) and the aliphatic protons of the tetrahydroisoquinoline ring (three multiplets, each integrating to 2H), as well as a broad singlet for the N-H proton.

-

¹³C NMR will show the expected number of signals for the 9 carbon atoms in the molecule.

-

¹⁹F NMR will show a singlet corresponding to the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key stretches will include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).

-

Conclusion

The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is most efficiently achieved via the Pictet-Spengler reaction. By employing a strong acid catalyst like trifluoroacetic acid, this method effectively overcomes the deactivating effect of the nitro group on the aromatic ring, providing a direct and robust route to this valuable chemical building block. Understanding the mechanistic basis of this reaction, as well as the potential challenges of alternative routes, equips researchers and drug development professionals with the necessary knowledge to confidently and successfully synthesize this and related heterocyclic compounds.

References

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617.

-

Abás, S., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(4), 747-756.

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

ChemicalBook. (n.d.). 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis.

- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.

-

Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- Whaley, W. M., & Hartung, W. H. (1949). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Molecular Structure and Significance of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential significance of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. As a member of the broadly bioactive class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, this particular molecule presents a unique substitution pattern with a fluorine atom at the 7-position and a nitro group at the 6-position. This guide will delve into the structural implications of these substitutions, outline a known synthetic pathway, and discuss the potential applications in medicinal chemistry, drawing upon the established roles of the THIQ scaffold and the influence of fluoro and nitro functionalities in drug design.

Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] THIQ-based molecules have demonstrated a remarkable diversity of pharmacological effects, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] This broad bioactivity has established the THIQ framework as a valuable starting point for the design and development of novel therapeutic agents. The versatility of the THIQ core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Molecular Structure of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

The molecular structure of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is characterized by the fusion of a benzene ring and a piperidine ring, forming the core tetrahydroisoquinoline structure. The key distinguishing features are the substituents on the aromatic ring: a fluorine atom at the 7-position and a nitro group at the 6-position.

Below is a visual representation of the molecular structure:

Caption: Retrosynthetic approach for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Deprotection of N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

The following protocol is based on a reported synthesis and provides a method for the final deprotection step to yield the target compound. [5] Materials:

-

N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 2M solution

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

To a 25 mL round-bottom flask, add N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol) and methanol (10 mL). [5]2. Under a nitrogen atmosphere, add 2M hydrochloric acid (6 mL). [5]3. Equip the flask with a reflux condenser and heat the reaction mixture to reflux. [5]4. Maintain the reflux overnight, monitoring the reaction progress by a suitable method (e.g., TLC). [5]5. After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. [5]6. To the resulting residue, add diethyl ether and grind the solid. [5]7. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (450 mg). [5]The crude product can be used for subsequent reactions or purified further if necessary. [5] Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the hydrochloride salt can also be determined and compared to literature values.

Potential Applications in Drug Development

While specific biological data for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is not extensively available in the public domain, its structural features suggest several promising avenues for investigation in drug discovery.

Anticancer Agents

The THIQ scaffold is present in several natural and synthetic compounds with demonstrated antitumor activity. [1][3]The presence of the nitro group at the 6-position could confer selective cytotoxicity in the hypoxic microenvironment of solid tumors through bioreduction to reactive nitrogen species. The fluorine at the 7-position could enhance metabolic stability and improve the pharmacokinetic profile of the molecule.

Antimicrobial Agents

Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals. Therefore, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline warrants investigation for its potential antibacterial and antiparasitic activities.

Neurological Disorders

Certain THIQ derivatives have shown activity in the central nervous system. [2][4]The impact of the fluoro and nitro substituents on the ability of this molecule to cross the blood-brain barrier and interact with neurological targets would be a key area of research.

Future Directions

To fully elucidate the potential of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline as a lead compound in drug discovery, further research is imperative. Key areas for future investigation include:

-

Detailed Biological Screening: Comprehensive in vitro and in vivo studies are needed to identify its specific biological targets and to evaluate its efficacy in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the substitution pattern on the aromatic and piperidine rings will be crucial for optimizing its biological activity and ADME properties.

-

Spectroscopic and Crystallographic Characterization: Detailed NMR, MS, and IR data, along with single-crystal X-ray diffraction studies, will provide definitive structural information and aid in understanding its interactions with biological macromolecules.

Conclusion

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetically accessible molecule that combines the privileged 1,2,3,4-tetrahydroisoquinoline scaffold with two key functional groups known to modulate pharmacological properties. Its unique structural features make it a compelling candidate for investigation in various therapeutic areas, particularly in the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational understanding of its molecular structure and a practical synthetic approach, paving the way for further research into its biological potential.

References

- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. J. Org. Chem., 75, 5627-5634.

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).

- Dizdar, M., Maksimović, M., Topčagić, A., Avdić, M., & Vidic, D. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes.

- Kemple, M. D., Yuan, P., Nollet, K. E., Fuchs, J. A., Silva, N., & Prendergast, F. G. (1994). 13C NMR and fluorescence analysis of tryptophan dynamics in wild-type and two single-Trp variants of Escherichia coli thioredoxin. Biophysical journal, 66(6), 2111–2126.

- Kouznetsov, V. V., et al. (2005). Polyfunctionalized tetrahydroquinolines (THQs) are molecules of great interest in organic synthesis due to the fact that many natural products present this system in their structure, and these compounds exhibit diverse biological activities. Russian Chemical Reviews, 74(1), 53-76.

-

MLB84666 | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. (n.d.). Retrieved from [Link]

- Singh, K., Pal, R., Khan, S. A., Kumar, B., & Akhtar, M. J. (2021). Insights into the structure activity relationship of nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review. Journal of Molecular Structure, 1237, 130369.

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-catalyzed Pictet-Spengler reactions of less activated imines of 2-phenethylamine give the parent and 1-substituted 1,2,3,4-tetrahydroisoquinolines in moderate to high yields. The Journal of Organic Chemistry, 64(2), 611–617.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for the analytical characterization of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the spectral features of this compound and provides standardized protocols for acquiring experimental data.

Introduction: Significance of Substituted Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its rigid framework allows for the precise spatial orientation of substituents, making it an attractive template for designing molecules that interact with specific biological targets. The introduction of fluorine and nitro groups, as in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, can significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability, binding affinity, and membrane permeability. Understanding the precise chemical structure through spectroscopic analysis is a critical first step in the exploration of its potential as a therapeutic agent.

While specific experimental data for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is not widely published, this guide will provide a detailed prediction of its spectral characteristics based on the analysis of its constituent parts and data from closely related analogs.

Molecular Structure and Key Features

The structure of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, available commercially as its hydrochloride salt (CAS Number: 912846-66-3), presents several key features that will be reflected in its spectral data.[2][3][4] The molecule consists of a tetrahydroisoquinoline core, with a fluorine atom at the 7-position and a nitro group at the 6-position of the aromatic ring.

Figure 1. Chemical structure of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, high-resolution mass spectrometry (HRMS) is recommended to confirm its elemental composition.

Predicted Mass Spectrum

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 197.0673 | Protonated molecule (positive ion mode) |

| [M+Na]⁺ | 219.0492 | Sodium adduct (positive ion mode) |

| [M-H]⁻ | 195.0517 | Deprotonated molecule (negative ion mode) |

Note: The predicted m/z values are for the free base (C₉H₉FN₂O₂). A synthesis report indicates an observed [M+1] peak at 197.1, consistent with the protonated molecule.[5]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~4.0 - 4.2 | s (broad) | - |

| H-3 | ~3.1 - 3.3 | t | J ≈ 6-7 |

| H-4 | ~2.8 - 3.0 | t | J ≈ 6-7 |

| H-5 | ~7.5 - 7.7 | d | J(H-F) ≈ 8-10 |

| H-8 | ~7.2 - 7.4 | s | - |

| NH | Variable | s (broad) | - |

Note: Predicted chemical shifts are relative to TMS in a non-aromatic solvent like CDCl₃. The presence of the hydrochloride salt will affect the chemical shifts, particularly for the protons near the nitrogen atom.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~45 - 50 |

| C-3 | ~40 - 45 |

| C-4 | ~25 - 30 |

| C-4a | ~130 - 135 |

| C-5 | ~120 - 125 (d, J(C-F) ≈ 20-25 Hz) |

| C-6 | ~145 - 150 |

| C-7 | ~150 - 155 (d, J(C-F) ≈ 250-260 Hz) |

| C-8 | ~115 - 120 |

| C-8a | ~135 - 140 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Figure 2. A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-F, and NO₂ groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 3000 | Medium |

| Aromatic C=C | 1500 - 1600 | Medium |

| NO₂ Asymmetric | 1500 - 1550 | Strong |

| NO₂ Symmetric | 1330 - 1370 | Strong |

| C-F Stretch | 1000 - 1250 | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The aromatic ring with the nitro group in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline acts as a chromophore.

Predicted UV-Vis Absorption

The presence of the nitro group, an auxochrome, on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted tetrahydroisoquinoline.

-

λmax: Expected in the range of 250-300 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200 to 400 nm.

Conclusion

This technical guide provides a comprehensive prediction of the spectral data for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, along with standardized protocols for experimental data acquisition. While experimental data remains to be published, the information presented here, based on established spectroscopic principles and data from related compounds, serves as a valuable resource for researchers working with this and similar molecules. The combination of mass spectrometry, NMR, IR, and UV-Vis spectroscopy will enable the unambiguous structural confirmation of this potentially important medicinal chemistry scaffold.

References

-

MLBCHEM. (n.d.). 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 912846-66-3 | MLB84666. Retrieved from [Link]

- Patel, H. A., & Patel, A. L. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Journal of Applied Solution Chemistry and Modeling, 3(3), 153-159.

-

ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

ACS Publications. (2024). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved from [Link]

-

Medicinal Chemistry Communications. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Modern Drug Discovery: A Guide for Researchers

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with a wide array of biological targets, from G-protein coupled receptors to enzymes.[2] This guide delves into the specific strategic advantages of a particularly promising, yet underexplored, derivative: 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline . We will explore the rationale behind this specific substitution pattern and provide detailed protocols for its synthesis and derivatization, empowering researchers to leverage this scaffold in their drug discovery endeavors.

The Significance of the 7-Fluoro-6-nitro Substitution Pattern: A Deliberate Design

The functionalization of the THIQ scaffold at the 7-fluoro and 6-nitro positions is a deliberate design choice aimed at imparting advantageous physicochemical and pharmacological properties. This strategic substitution transforms the generic THIQ core into a highly valuable starting point for library synthesis and lead optimization.

The Role of the 7-Fluoro Substituent:

The introduction of a fluorine atom at the 7-position of the tetrahydroisoquinoline ring is a common strategy in modern medicinal chemistry to enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small atomic size can lead to:

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the tetrahydroisoquinoline nitrogen, which can be crucial for optimizing interactions with the target protein and for controlling the overall pharmacokinetic properties of the molecule.

-

Increased Lipophilicity: In certain contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

The Versatility of the 6-Nitro Group:

The nitro group at the 6-position is a key functional handle that opens up a multitude of possibilities for derivatization and can also play a direct role in the biological activity of the final compound. Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring. Key applications of the nitro group in this scaffold include:

-

A Precursor to the 6-Amino Group: The nitro group is readily reduced to an amino group, which can then be further functionalized through a wide range of reactions, including acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, such as a carboxylate, and can participate in hydrogen bonding interactions with target proteins.

-

Modulator of Electronic Properties: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the overall electronic distribution of the molecule, which can be critical for binding to specific biological targets.

Synthesis of the 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline Scaffold

The synthesis of the title scaffold can be achieved through a multi-step sequence, with a key final deprotection step.[3]

Synthetic Workflow for the Scaffold

Protocol 1: Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline [3]

Materials:

-

N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol)

-

Methanol (10 mL)

-

Hydrochloric acid (2M, 6 mL)

-

Diethyl ether

-

25 mL reaction flask

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

To a 25 mL reaction flask equipped with a magnetic stir bar and a reflux condenser, add N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol) and methanol (10 mL).

-

Under a nitrogen atmosphere, add hydrochloric acid (2M, 6 mL) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for overnight with stirring.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and grind the solid.

-

Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Application Notes: Derivatization Strategies and Protocols

The true potential of the 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline scaffold lies in its capacity for diversification. The secondary amine of the tetrahydroisoquinoline ring and the versatile nitro group on the aromatic ring serve as key points for chemical modification.

A. Derivatization at the Secondary Amine (N-2 Position)

The secondary amine at the N-2 position is a nucleophilic center that can be readily functionalized through various reactions to introduce a wide range of substituents. This is a critical step in exploring the SAR of the scaffold, as the N-2 substituent often plays a crucial role in directing the molecule to its biological target.

Protocol 2: N-Acylation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general procedure for the acylation of the secondary amine with an acid chloride.

Materials:

-

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-acylated derivative.

Derivatization Pathways

B. Derivatization via the 6-Nitro Group

The 6-nitro group is a gateway to a vast chemical space. Its reduction to the corresponding 6-amino group provides a nucleophilic handle on the aromatic ring, which can be further elaborated.

Protocol 3: Reduction of the 6-Nitro Group

This protocol describes a standard procedure for the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

-

N-protected-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)

-

Ethanol

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard work-up and purification reagents (e.g., sodium bicarbonate, ethyl acetate, celite)

Procedure:

-

Dissolve the N-protected-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in ethanol in a round bottom flask.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, or until completion as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 6-amino derivative can often be used in the next step without further purification, or it can be purified by silica gel column chromatography if necessary.

Following the reduction, the newly formed 6-amino group can be acylated, sulfonylated, or used in other coupling reactions to introduce diverse functionalities, further expanding the chemical diversity of the compound library.

Biological Evaluation: A Targeted Approach

The diverse biological activities of tetrahydroisoquinoline derivatives suggest that compounds derived from the 7-fluoro-6-nitro scaffold could be screened against a wide range of targets.[2] Based on the known pharmacology of related compounds, promising areas for biological evaluation include:

-

Kinase Inhibition Assays: Many substituted isoquinolines are known to be potent kinase inhibitors. A primary screen against a panel of cancer-related kinases would be a logical starting point.

-

GPCR Binding and Functional Assays: The THIQ scaffold is a common feature in ligands for various GPCRs. Screening against a panel of receptors, particularly those involved in neurological and metabolic disorders, could yield valuable hits.

-

Antiproliferative Assays: The derivatized compounds should be evaluated for their cytotoxic effects against a panel of cancer cell lines to identify potential anticancer agents.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

A systematic approach to data collection and analysis is crucial for establishing a clear SAR. The biological activity data for a library of derivatives should be tabulated to facilitate comparison.

Table 1: Hypothetical Biological Data for a Library of 7-Fluoro-6-nitro-THIQ Derivatives

| Compound ID | R1 (N-2 substituent) | R2 (C-6 substituent) | Kinase X IC50 (nM) | GPCR Y Ki (nM) | Cancer Cell Line Z GI50 (µM) |

| Scaffold | H | -NO2 | >10,000 | >10,000 | >100 |

| 1a | -COCH3 | -NO2 | 8,500 | 9,200 | 85 |

| 1b | -COPh | -NO2 | 5,200 | 6,500 | 62 |

| 2a | -COCH3 | -NH2 | 4,800 | 5,100 | 55 |

| 2b | -COPh | -NH2 | 1,500 | 2,300 | 25 |

| 3a | -COPh | -NHCOCH3 | 500 | 800 | 5.2 |

| 3b | -COPh | -NHSO2CH3 | 250 | 450 | 2.1 |

This structured data allows for the elucidation of key SAR trends. For instance, the hypothetical data in Table 1 suggests that:

-

The free amine at N-2 is not optimal for activity.

-

Acylation at N-2, particularly with a benzoyl group, enhances activity.

-

Reduction of the nitro group to an amine improves potency.

-

Further acylation or sulfonylation of the 6-amino group leads to a significant increase in biological activity.

Conclusion: A Scaffold with Untapped Potential

The 7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the fluoro and nitro groups provides a unique combination of desirable drug-like properties and versatile handles for chemical modification. By following the detailed protocols and strategic guidance outlined in this document, researchers can effectively utilize this scaffold to generate diverse compound libraries and accelerate the discovery of new drug candidates with improved efficacy and pharmacological profiles.

References

-

Zhang, Y., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. [Link]

-

Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved January 26, 2026, from [Link]

-

Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]

-

Bakhite, E. A., et al. (2025). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. RSC Advances, 15(1), 1-15. [Link]

-

Bakhite, E. A., et al. (2023). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Russian Journal of General Chemistry, 93(1), 158-170. [Link]

-

Singla, L., et al. (2020). Evaluation of fluorine-mediated intermolecular interactions in tetrafluorinated tetrahydroisoquinoline derivatives: synthesis and computational studies. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 4), 604-617. [Link]

-

O'Hagan, D. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 21(9), 1215. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 535-555. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Investigation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is a key component of several antitumor antibiotics that have been studied for decades.[1] The versatility of the THIQ structure allows for substitutions that can modulate its pharmacological properties, leading to the development of potent agents for various diseases, including cancer.[2][3] Research into substituted THIQs has revealed their potential to induce cancer cell death through various mechanisms, such as apoptosis and cell cycle arrest, and to inhibit key enzymes involved in cancer progression.[2][4]

This document provides a comprehensive guide for the investigation of a specific novel derivative, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline , in cancer cell line studies. While direct studies on this particular compound are not yet widely published, its structural features—a fluorinated and nitrated aromatic ring—suggest it may possess significant anti-cancer properties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore in various therapeutic agents, can be involved in bioreductive activation or specific molecular interactions.

These application notes are designed for researchers in oncology, pharmacology, and drug development. They provide a hypothesis-driven framework to systematically evaluate the cytotoxic and mechanistic properties of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, enabling a thorough assessment of its potential as a novel anti-cancer agent.

Physicochemical Properties and Handling

| Property | Value | Source |

| Chemical Name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | [5][6][7] |

| CAS Number | 912846-66-3 | [5][6][7] |

| Molecular Formula | C₉H₁₀ClFN₂O₂ | [5][6][7] |

| Molecular Weight | 232.64 g/mol | [5][6][7] |

| Purity | Typically >96% | [5] |

| Storage | Inert atmosphere, room temperature | [6] |

Note: The compound is supplied as a hydrochloride salt, which generally enhances solubility in aqueous solutions. For in vitro studies, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow for Evaluating Anti-Cancer Activity

The following workflow provides a logical progression for characterizing the anti-cancer effects of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Caption: A structured workflow for the in-vitro evaluation of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline across a panel of cancer cell lines.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. It is advisable to use a panel that represents different cancer types. For instance, based on studies of similar compounds, cell lines such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) could be appropriate starting points.[2][3] Consider including cell lines with known genetic backgrounds (e.g., p53 wild-type vs. mutant) to investigate potential selective cytotoxicity.

Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Parameter | Recommendation |

| Cell Density | 5,000-10,000 cells/well |

| Compound Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |

| Incubation Time | 48 or 72 hours |

| MTT Incubation | 4 hours |

| Absorbance Wavelength | 570 nm |

Phase 2: Mechanistic Elucidation

Once the cytotoxic activity is confirmed, the next step is to investigate the mechanism of cell death.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Procedure:

-

Cell Treatment: Treat cells with 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Phase 3: Molecular Target Identification

Based on the findings from the apoptosis and cell cycle assays, the next logical step is to investigate the molecular pathways affected by the compound.

Hypothesized Signaling Pathways

Given the activity of other THIQ derivatives, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline may modulate key cancer-related signaling pathways.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochlor… [cymitquimica.com]

- 6. 912846-66-3|7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 7. biosynth.com [biosynth.com]

- 8. impactfactor.org [impactfactor.org]

- 9. researchgate.net [researchgate.net]

Application of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in Antimicrobial Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] THIQ-containing molecules have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents, making them a fertile ground for the discovery of new therapeutics.[1][2] The unique structural and electronic properties imparted by fluorine and nitro group substitutions on the THIQ core, as seen in 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline, present a compelling case for its investigation as a novel antimicrobial agent. This guide provides a comprehensive framework for researchers to explore the antimicrobial potential of this specific compound, from initial screening to preliminary mechanism of action studies.

Rationale for Investigating 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

The strategic placement of a fluorine atom and a nitro group on the tetrahydroisoquinoline backbone can significantly influence its biological activity.

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes, and alter the pharmacokinetic profile of a molecule. In the context of antimicrobial agents, fluoroquinolones are a well-established class of antibiotics, highlighting the favorable impact of fluorine on antibacterial activity.[3]

-

Nitro Group: The nitroaromatic moiety is a known pharmacophore in several antimicrobial drugs. It can be bioreduced within microbial cells to generate reactive nitrogen species, leading to cellular damage and death.

The combination of these two functional groups on the proven THIQ scaffold suggests that 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline could exhibit potent and potentially novel antimicrobial properties.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel compound like 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline for its antimicrobial properties.

Caption: A comprehensive workflow for the antimicrobial evaluation of a novel compound.

Detailed Protocols

PART 1: Primary Antimicrobial Screening

The initial phase focuses on determining if 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline possesses any antimicrobial activity and quantifying this activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

-

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride[5][6]

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth media

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

-

Spectrophotometer and incubator

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., DMSO).

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.[4]

-

Controls:

-

Positive Control: Wells containing broth and bacteria, but no compound.

-

Negative Control: Wells containing only broth.

-

Antibiotic Control: A row with a known antibiotic undergoing serial dilution.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[4]

Data Presentation:

| Microorganism | Gram Stain | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Insert Data] | Vancomycin | [Insert Data] |

| Escherichia coli | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |

| Pseudomonas aeruginosa | Negative | [Insert Data] | Gentamicin | [Insert Data] |

| Candida albicans | N/A (Fungus) | [Insert Data] | Fluconazole | [Insert Data] |

PART 2: Secondary Evaluation and Safety Profile

Once antimicrobial activity is confirmed, the next steps involve characterizing the nature of this activity and assessing the compound's safety profile.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of the antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the compound is toxic to mammalian cells, as this will determine its therapeutic potential.[8][9]

Procedure:

-

Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and incubate until they form a confluent monolayer.

-

Expose the cells to serial dilutions of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) – the concentration of the compound that causes a 50% reduction in cell viability.[10]

Selectivity Index (SI):

The selectivity index is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. A higher SI indicates a more promising therapeutic candidate.

SI = CC₅₀ / MIC

A desirable compound will have a high CC₅₀ (low toxicity) and a low MIC (high potency).

Hypothesized Mechanism of Action

While the exact mechanism of action for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline would need to be elucidated through further studies, a plausible hypothesis can be formulated based on its structural features.

Caption: A hypothesized dual mechanism of action for 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline.

This proposed mechanism suggests a dual-action antimicrobial effect:

-

DNA Gyrase Inhibition: The fluoro-substituted aromatic ring may mimic the action of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, leading to inhibition of DNA replication and repair.[3]

-

Oxidative Stress: The nitro group can be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species. These radicals can cause widespread damage to intracellular components, including DNA, proteins, and lipids.

Conclusion and Future Directions

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline represents a promising, yet underexplored, candidate for antimicrobial drug discovery. The protocols outlined in this guide provide a robust starting point for its systematic evaluation. Future research should focus on:

-

Broad-spectrum activity screening against a wider panel of clinical isolates, including multidrug-resistant strains.

-

In-depth mechanism of action studies to validate the hypothesized targets.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate analogs for improved potency and reduced toxicity.

-

In vivo efficacy studies in animal models of infection to assess the therapeutic potential in a physiological setting.

By following a structured and comprehensive research plan, the scientific community can effectively unlock the potential of novel chemical entities like 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline in the urgent fight against antimicrobial resistance.

References

- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). (URL: )

- 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride. CymitQuimica. (URL: )

- 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 912846-66-3 | MLB84666. (URL: )

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. (URL: [Link])

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. (URL: [Link])

-

Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. PubMed. (2022-01-05). (URL: [Link])

- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. (2025-08-06). (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics | Chemical Reviews. ACS Publications. (URL: [Link])

-

In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. (2018-11-28). (URL: [Link])

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. (URL: [Link])

-

Susceptibility Testing - Infectious Diseases. MSD Manual Professional Edition. (URL: [Link])

-

Antimicrobial Susceptibility Testing. Apec.org. (URL: [Link])

-

Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. ResearchGate. (URL: [Link])

-

Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025-08-06). (URL: [Link])

-

Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. (2022-08-02). (URL: [Link])

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. (URL: [Link])

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. (2025-02-05). (URL: [Link] mx-ast-guide-a4-en-v1.pdf)

-

A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. MDPI. (URL: [Link])

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. PubMed. (URL: [Link])

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochlor… [cymitquimica.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Welcome to the technical support center for the synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. We will delve into the mechanistic rationale behind procedural choices and provide actionable troubleshooting advice to improve yield and purity.

Synthesis Overview: A Two-Stage Approach

The synthesis of 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is typically accomplished in two primary stages:

-

Formation of the Tetrahydroisoquinoline Core: Construction of the foundational 7-fluoro-1,2,3,4-tetrahydroisoquinoline ring system.

-

Regioselective Nitration: Introduction of the nitro group at the C-6 position of the aromatic ring.

This guide is structured to address questions and troubleshooting scenarios for each of these critical stages.

Caption: Figure 1. High-level overview of the primary and alternative synthetic pathways.

Part 1: Synthesis of the Tetrahydroisoquinoline Core

The construction of the tetrahydroisoquinoline (THIQ) scaffold is the critical first step. The Pictet-Spengler reaction is a highly effective and direct method for this transformation.[1] An alternative, the Bischler-Napieralski reaction, followed by reduction, can also be employed.[2][3]

Frequently Asked Questions (FAQs)

Q1: Which is the preferred method for synthesizing the THIQ core: Pictet-Spengler or Bischler-Napieralski?

A1: For synthesizing 1,2,3,4-tetrahydroisoquinolines, the Pictet-Spengler reaction is generally more direct. It involves a one-pot condensation and cyclization of a β-arylethylamine with an aldehyde or ketone.[4][5] The Bischler-Napieralski reaction synthesizes 3,4-dihydroisoquinolines from β-ethylamides, which then require a subsequent reduction step to yield the desired tetrahydroisoquinoline.[2][3] Therefore, the Pictet-Spengler is often preferred for its atom economy and fewer synthetic steps.

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Material | β-arylethylamine + Aldehyde/Ketone | N-Acyl-β-arylethylamine |

| Key Intermediate | Iminium Ion | Nitrilium Salt |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |

| Number of Steps | Typically one pot | Two steps (Cyclization + Reduction) |

| Common Reagents | Protic/Lewis Acids (TFA, HCl)[4] | Dehydrating agents (POCl₃, P₂O₅)[2] |

Q2: Why is my Pictet-Spengler reaction yield low when using a fluorinated phenylethylamine?

A2: The fluorine atom on the aromatic ring is an electron-withdrawing group. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring.[4] Electron-withdrawing groups deactivate the ring, making it less nucleophilic and thus slowing down the key cyclization step. To overcome this, harsher reaction conditions, such as stronger acids (superacids) or higher temperatures, may be required compared to reactions with electron-rich aromatic rings.[6]

Troubleshooting the Pictet-Spengler Reaction

Caption: Figure 2. Key steps of the acid-catalyzed Pictet-Spengler reaction mechanism.

Problem: Low or no product formation; recovery of starting material.

| Potential Cause | Scientific Rationale | Recommended Solution |

| Insufficient Acid Catalyst | The reaction proceeds via an electrophilic iminium ion, which is formed by the protonation of the initial imine.[4][5] Insufficient acid leads to a low concentration of the reactive electrophile. | Increase the equivalents of the acid catalyst (e.g., trifluoroacetic acid, HCl). Consider using a stronger acid system if yields do not improve. |

| Deactivated Aromatic Ring | The fluorine substituent reduces the nucleophilicity of the benzene ring, hindering the intramolecular cyclization step.[6] | Increase the reaction temperature and/or extend the reaction time. Microwave-assisted heating can also be effective in accelerating the reaction.[7] |

| Presence of Water | The initial condensation to form the imine is a reversible reaction that produces water. Excess water can shift the equilibrium back towards the starting materials. | Use anhydrous solvents and reagents. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. |

Part 2: Regioselective Nitration

Once the 7-fluoro-1,2,3,4-tetrahydroisoquinoline core is synthesized, the next step is the introduction of a nitro group. Achieving high regioselectivity for the C-6 position is crucial.

Frequently Asked Questions (FAQs)

Q3: What determines the position of nitration on the 7-fluoro-THIQ ring?

A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In 7-fluoro-THIQ, we have two key groups:

-

The secondary amine (part of the aliphatic ring): This is a powerful activating, ortho, para-directing group. It strongly activates the C-5 and C-8 positions.

-

The fluorine atom: This is a deactivating, but ortho, para-directing group. It directs incoming electrophiles to the C-6 and C-8 positions.